

# Theoretical Investigations of Succinic Acid and its Thio-derivatives: A Technical Overview

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## Compound of Interest

Compound Name: 2-Thioxosuccinic acid

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Disclaimer: As of October 2025, a comprehensive review of scientific literature reveals a notable absence of dedicated theoretical studies on **2-thioxosuccinic acid**. This guide, therefore, presents a detailed summary of theoretical and computational investigations into its close structural analogs: succinic acid, mercaptosuccinic acid (MSA), and meso-2,3-dimercaptosuccinic acid (DMSA). The insights from these related molecules provide a foundational understanding of the potential physicochemical properties and reactivity of **2-thioxosuccinic acid**, offering valuable data for researchers, scientists, and drug development professionals.

## Succinic Acid: Conformational Analysis and Dehydration Mechanism

Succinic acid, as the parent dicarboxylic acid, has been the subject of theoretical studies to understand its structural preferences and reaction pathways.

### Conformational Diversity

In the gas phase, the most stable form of succinic acid adopts a gauche conformation, a phenomenon attributed to the stabilizing gauche or methylene effect.<sup>[1]</sup> However, in the solid state, succinic acid primarily exists in two polymorphic forms,  $\alpha$  and  $\beta$ . The  $\beta$ -form is the most stable crystalline structure under ambient conditions.<sup>[1]</sup> In both solid-state forms, succinic acid molecules form dimer-like structures through intermolecular hydrogen bonds between their carboxylic acid groups.<sup>[1]</sup>

## Dehydration to Succinic Anhydride

Density Functional Theory (DFT) has been employed to elucidate the microscopic reaction mechanism of succinic acid dehydration to form succinic anhydride. The reaction proceeds through a series of intermediates (IM) and transition states (TS). The rate-determining step is the final stage of water elimination, which has a calculated activation energy of 167.17 kJ/mol. [2]

**Figure 1:** Reaction pathway for the dehydration of succinic acid.

## Mercaptosuccinic Acid (MSA): A Chelating Agent

Mercaptosuccinic acid (MSA) introduces a thiol group, significantly influencing its chemical behavior, particularly its ability to coordinate with metal ions.

## Coordination Chemistry

DFT calculations have been instrumental in understanding the role of MSA as a complexing agent, for instance, in cyanide-free gold plating.[3][4] Molecular electrostatic potential analysis indicates that  $\text{Au}^+$  initially approaches MSA in the direction of the carbonyl ( $\text{C}=\text{O}$ ) group.[4] However, frontier molecular orbital theory, condensed local softness, and average local ionization energy calculations all converge on the conclusion that the sulfur atom has a much stronger coordination capacity than the other atoms in the molecule.[3][4] Fuzzy bond order analysis further reveals that an S-Au-S coordination structure is the most stable configuration in solution.[3][4]

## Computational Protocol for MSA Studies

The computational investigations of MSA's coordination properties were performed using the Gaussian 09 program. The Multiwfn program was utilized for subsequent analysis of the calculated wavefunctions.[3]

Parameter	Specification
Software	Gaussian 09, Multiwfn
DFT Functional	Not explicitly stated in the provided abstracts.
Basis Set	Not explicitly stated in the provided abstracts.
Analysis Methods	Molecular Electrostatic Potential, Frontier Molecular Orbital Theory, Condensed Local Softness, Average Local Ionization Energy, Fuzzy Bond Order Analysis

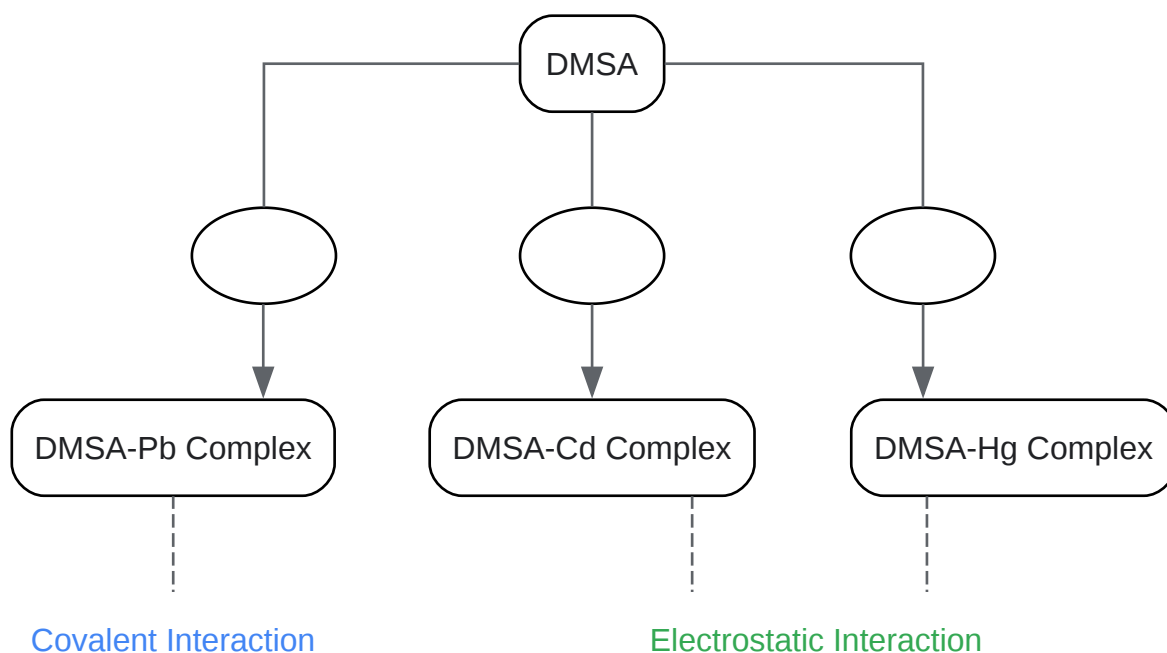
## Meso-2,3-dimercaptosuccinic Acid (DMSA): A Heavy Metal Chelator

The presence of two thiol groups in DMSA enhances its chelating ability, making it a subject of theoretical studies for its application in heavy metal detoxification.

### Complexation with Toxic Metal Ions

DFT calculations have been performed to investigate the complex formation between DMSA and toxic metal ions such as  $\text{Cd}^{2+}$ ,  $\text{Hg}^{2+}$ , and  $\text{Pb}^{2+}$  in an aqueous environment.<sup>[5]</sup> These studies involve the calculation of binding energies and thermodynamic parameters to assess the stability and spontaneity of complex formation.

Natural bond orbital (NBO) and charge decomposition analyses demonstrate an effective charge transfer from the oxygen and sulfur atoms of DMSA to the metal ions upon complexation.<sup>[5]</sup> Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) analysis provides a deeper understanding of the bonding characteristics. It reveals that the interactions between DMSA and  $\text{Pb}^{2+}$  are predominantly covalent, which is the driving force for complex formation. In contrast, the complexation of DMSA with  $\text{Cd}^{2+}$  and  $\text{Hg}^{2+}$  is primarily driven by non-covalent, mainly electrostatic, interactions.<sup>[5]</sup>



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**Figure 2:** Dominant interaction types in DMSA-metal complexes.

## Electronic Properties of DMSA-Metal Complexes

The electronic properties of the DMSA-metal complexes, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronic chemical hardness, electronic chemical potential, and global electrophilicity, have been calculated to gain further insight into their molecular properties and reactivity.[5]

Calculated Property	Significance
Binding Energy	Strength of the interaction between DMSA and metal ions.
Thermodynamic Parameters	Spontaneity and feasibility of complex formation.
HOMO-LUMO Gap	Indicator of chemical reactivity and stability.
NBO and Charge Analysis	Quantifies charge transfer during complexation.
QTAIM	Characterizes the nature of the chemical bonds formed.

## Computational Protocol for DMSA Studies

The theoretical investigations of DMSA complexation were carried out using DFT calculations.

Parameter	Specification
Software	Not explicitly stated in the provided abstract.
DFT Functional	Not explicitly stated in the provided abstract.
Basis Set	Not explicitly stated in the provided abstract.
Solvation Model	An aqueous environment was considered.
Analysis Methods	NBO, Charge Decomposition Analysis, QTAIM, HOMO-LUMO energy analysis.

## Conclusion

While direct theoretical studies on **2-thioxosuccinic acid** are currently unavailable, the computational research on its analogs—succinic acid, mercaptosuccinic acid, and meso-2,3-dimercaptosuccinic acid—provides a robust framework for predicting its behavior. The principles of conformational preference, reaction mechanisms, and coordination chemistry detailed in this guide can be extrapolated to inform future theoretical and experimental investigations of **2-thioxosuccinic acid** and its derivatives. The computational methodologies outlined here serve as a practical starting point for researchers aiming to model this and other related thio-containing compounds.

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